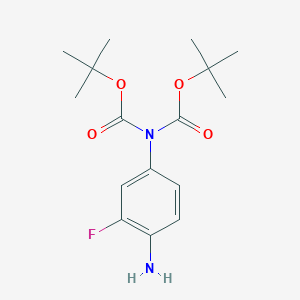
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate is an organic compound with significant applications in organic synthesis. It is a white solid that is soluble in organic solvents and is used as a reagent for the preparation of primary amines from alkyl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate can be synthesized through the reaction of di-tert-butyl dicarbonate with 4-amino-3-fluoroaniline. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the iminodicarbonate structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in the synthesis.
Acids: Hydrochloric acid or trifluoroacetic acid can be used for deprotection.
Major Products
The major products formed from these reactions include primary amines and other substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of primary amines.
Medicine: Can be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar structure but without the fluorophenyl group.
Di-tert-butyl (3-amino-2,6-difluorophenyl)iminodicarbonate: Contains additional fluorine atoms.
Uniqueness
Di-tert-butyl (4-amino-3-fluorophenyl)iminodicarbonate is unique due to the presence of the fluorophenyl group, which can impart different reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C16H23FN2O4 |
|---|---|
Molecular Weight |
326.36 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23FN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-12(18)11(17)9-10/h7-9H,18H2,1-6H3 |
InChI Key |
ZLUBXAJMHZRNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)N)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















